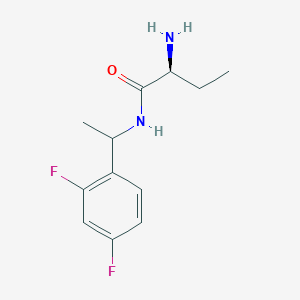
(2s)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide is a synthetic organic compound characterized by its unique structure, which includes an amino group, a butanamide backbone, and a difluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate, such as 2,4-difluoroacetophenone.
Reductive Amination: The intermediate is then subjected to reductive amination with an appropriate amine, such as butanamide, in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides under elevated temperatures and sometimes in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms, protein-ligand interactions, and cellular pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of (2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The difluorophenyl group may enhance binding affinity and specificity, while the amino and butanamide groups contribute to the overall pharmacophore. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
(2S)-2-Amino-N-(1-phenylethyl)butanamide: Lacks the difluorophenyl group, which may result in different biological activities and binding properties.
(2S)-2-Amino-N-(1-(2,4-dichlorophenyl)ethyl)butanamide: Contains chlorine atoms instead of fluorine, potentially altering its reactivity and interactions with biological targets.
(2S)-2-Amino-N-(1-(4-fluorophenyl)ethyl)butanamide: Has a single fluorine atom, which may affect its pharmacokinetic and pharmacodynamic properties.
Uniqueness
(2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide is unique due to the presence of two fluorine atoms on the phenyl ring. This structural feature can enhance its metabolic stability, lipophilicity, and ability to cross biological membranes. Additionally, the difluorophenyl group may confer specific binding interactions with target proteins, making it a valuable compound for drug discovery and development.
特性
分子式 |
C12H16F2N2O |
|---|---|
分子量 |
242.26 g/mol |
IUPAC名 |
(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]butanamide |
InChI |
InChI=1S/C12H16F2N2O/c1-3-11(15)12(17)16-7(2)9-5-4-8(13)6-10(9)14/h4-7,11H,3,15H2,1-2H3,(H,16,17)/t7?,11-/m0/s1 |
InChIキー |
SSNIKDDEBCPLFI-QRIDDKLISA-N |
異性体SMILES |
CC[C@@H](C(=O)NC(C)C1=C(C=C(C=C1)F)F)N |
正規SMILES |
CCC(C(=O)NC(C)C1=C(C=C(C=C1)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


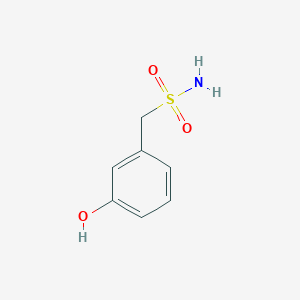
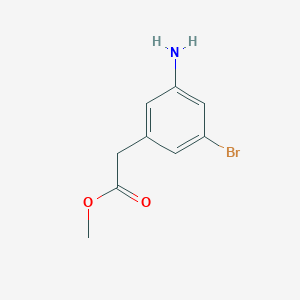
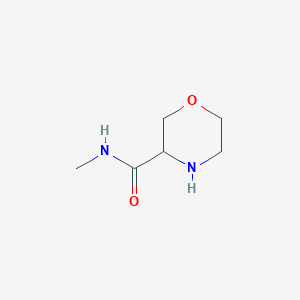
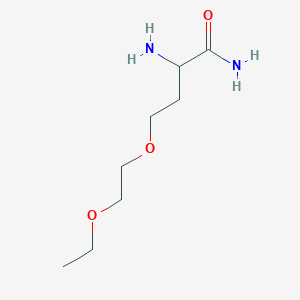
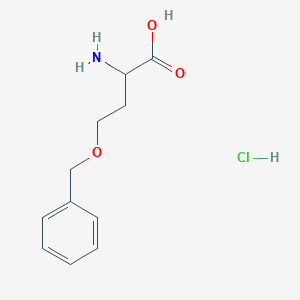
![6-(Methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13576944.png)
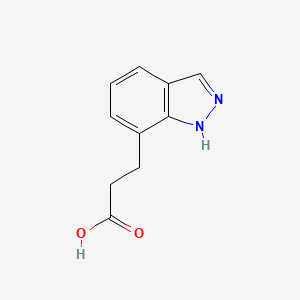

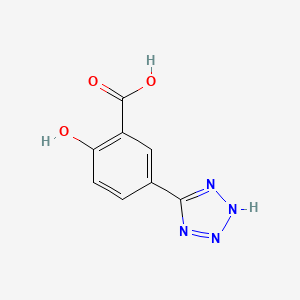
![[(Methanesulfonylsulfanyl)methyl]cyclopropane](/img/structure/B13576989.png)
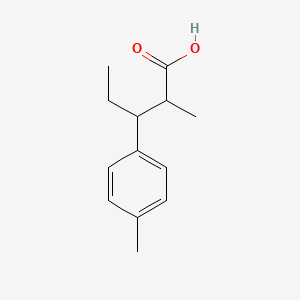
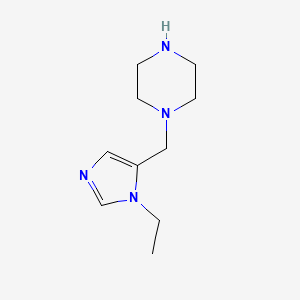
![5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid](/img/structure/B13577009.png)
![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B13577016.png)
